molecular formula C21H25FN2S B3492738 1-[(4-tert-butylphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine

1-[(4-tert-butylphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B3492738
M. Wt: 356.5 g/mol
InChI Key: AKRQRNMQUGBHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-tert-butylphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and two phenyl rings, one of which is substituted with a tert-butyl group and the other with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating tert-butyl group and the electron-withdrawing fluorine atom. The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could enhance solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are often used in medicinal chemistry and have a wide range of biological activities .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicinal chemistry, studying its reactivity, and optimizing its synthesis .

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2S/c1-21(2,3)17-10-8-16(9-11-17)20(25)24-14-12-23(13-15-24)19-7-5-4-6-18(19)22/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQRNMQUGBHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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